3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
3-(3,4-Dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a fused heterocyclic compound characterized by a pyrazolo-triazolo-pyrimidine core substituted with a 3,4-dichlorophenyl group at position 3 and a methyl group at position 5. This structural framework is associated with diverse biological activities, including kinase inhibition, anticancer properties, and neuroprotective effects, depending on substituent variations and isomerism .
Properties
Molecular Formula |
C13H8Cl2N6 |
|---|---|
Molecular Weight |
319.15 g/mol |
IUPAC Name |
5-(3,4-dichlorophenyl)-10-methyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H8Cl2N6/c1-20-12-8(5-17-20)13-19-18-11(21(13)6-16-12)7-2-3-9(14)10(15)4-7/h2-6H,1H3 |
InChI Key |
OUOSZRIHYIXRDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C3=NN=C(N3C=N2)C4=CC(=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine typically involves the reaction of hydrazonyl bromides with active methylene compounds such as dibenzoylmethane, acetylacetone, ethyl acetoacetate, phenacyl cyanide, acetoacetanilide, ethyl cyanoacetate, cyanoacetamide, and malononitrile. These reactions yield 1,3,4,5-tetrasubstituted pyrazole derivatives . Further reactions with formamide, formic acid, and triethyl orthoformate produce pyrazolo[3,4-d]pyrimidine derivatives, which can then be converted into pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives through reactions with benzhydrazide and hydrazine hydrate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity.
Chemical Reactions Analysis
Key Reaction Mechanisms
The compound’s synthesis relies on nucleophilic aromatic substitution and cyclocondensation:
-
Nucleophilic Aromatic Substitution : Dichlorophenyl substituents are introduced via electrophilic aromatic substitution, facilitated by electron-deficient aromatic rings .
-
Cyclocondensation : Formamide or formic acid acts as a carbonyl source, enabling the formation of the pyrimidine ring through elimination of water or other byproducts .
-
Isomerization : Acidic or basic conditions may induce isomerization to stabilize the triazolo[1,5-c]pyrimidine configuration .
Reaction Conditions and Optimization
Critical parameters include solvent choice, temperature, and catalysts:
-
Solvents : Polar solvents (e.g., ethanol, DMF) enhance solubility and reaction rates during cyclocondensation .
-
Temperature : Refluxing (e.g., 70–100°C) is common for pyrazole formation and fusion steps .
-
Catalysts : Sodium ethoxide or potassium carbonate may accelerate deprotonation and coupling reactions .
| Parameter | Optimal Values | Impact |
|---|---|---|
| Solvent | Ethanol, DMF | Improved solubility and reactivity |
| Temperature | Reflux (70–100°C) | Accelerates cyclocondensation |
| Catalyst | Sodium ethoxide, KOH | Facilitates deprotonation |
Characterization Techniques
Structural confirmation is achieved through:
-
IR Spectroscopy : Absorption at ~1653 cm⁻¹ indicates C=N bonds, while ~3180 cm⁻¹ suggests NH groups .
-
¹H NMR : Signals at δ 5–8 ppm correspond to aromatic protons, with NH protons appearing as broad signals (δ 11–13 ppm) .
-
Mass Spectrometry : Molecular ion peaks confirm the molecular weight (~372 g/mol) .
Comparative Analysis with Related Compounds
Structural analogs exhibit distinct reactivity profiles:
-
Substituent Effects : Dichlorophenyl groups enhance electron-deficiency, promoting nucleophilic substitution, while methyl groups may modulate solubility .
-
Ring Fusion : Triazolo[1,5-c]pyrimidine isomerizes preferentially under acidic conditions, affecting stability and biological activity .
-
Biological Implications : Anticancer activity correlates with substituent positioning, influencing enzyme-binding interactions .
Scientific Research Applications
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibit potent inhibitory activity against various cancer cell lines. For instance, a series of new derivatives were synthesized and evaluated for their anti-proliferative activity targeting epidermal growth factor receptor tyrosine kinase (EGFR-TK) pathways. These compounds showed promising results in inhibiting tumor growth by interfering with the ATP-binding site of the enzyme, which is crucial for cancer cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Research indicates that pyrazolo-containing compounds exhibit broad-spectrum activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies suggest that specific substitutions on the phenyl ring enhance antibacterial efficacy .
Structure-Activity Relationship (SAR) Studies
The effectiveness of 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine can be attributed to its structural features. The presence of the dichlorophenyl moiety plays a vital role in its biological activity by increasing lipophilicity and facilitating better binding interactions with target proteins.
| Structural Feature | Effect on Activity |
|---|---|
| Dichlorophenyl group | Enhances binding affinity to EGFR-TK |
| Methyl group at position 7 | Improves solubility and bioavailability |
| Triazole ring | Contributes to the overall stability of the compound |
Case Study 1: Anticancer Activity
In a study published in January 2024, researchers synthesized a series of pyrazolo derivatives and assessed their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine exhibited IC50 values in the low micromolar range against several cancer types .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyrazolo derivatives highlighted their effectiveness against resistant bacterial strains. The study found that certain modifications to the core structure significantly enhanced their antibacterial potency compared to standard antibiotics .
Mechanism of Action
The mechanism of action of 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves inhibition of CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound interacts with the active site of CDK2, preventing its interaction with substrates and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Isomerism: [4,3-c] vs. [1,5-c] Triazolo-Pyrimidine Systems
The position of the triazole ring fusion significantly impacts physicochemical and biological properties:
- Electronic Environment : In [1,2,4]triazolo[4,3-c]pyrimidine derivatives (e.g., the target compound), the C3-H and C5-H protons exhibit downfield shifts in $ ^1H $-NMR compared to [1,2,4]triazolo[1,5-c]pyrimidine isomers (e.g., compound 8 in ). For example, the C3-CH$3$ group in 3-methyl-7-p-tolyl-[4,3-c]triazolo-pyrimidine (7 ) resonates at δ 2.68 ppm, while the C2-CH$3$ in [1,5-c] isomer 6 appears at δ 2.23 ppm .
- Thermal Stability : Melting points of [4,3-c] derivatives (e.g., compound 9 , mp >300°C) are generally higher than [1,5-c] analogues (e.g., compound 8 , mp 160–161°C), indicating stronger intermolecular interactions in the former .
- Biological Implications : The [4,3-c] configuration enhances interactions with kinase ATP-binding pockets, as seen in antiproliferative assays against human tumor cells .
Table 1: Comparison of Selected [4,3-c] and [1,5-c] Derivatives
Table 2: Substituent-Driven Activity Comparison
Biological Activity
The compound 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive review of the biological activity associated with this compound based on diverse sources.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 415.25 g/mol. The unique structure features multiple heterocycles and aromatic rings that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14Cl2N6 |
| Molecular Weight | 415.25 g/mol |
| IUPAC Name | 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine |
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of various kinases and enzymes involved in cancer cell proliferation. For example, studies have shown that similar compounds in the pyrazolo family may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Anticancer Properties
Numerous studies have evaluated the anticancer potential of pyrazolo derivatives, including our compound of interest. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines:
- MCF-7 (breast cancer) : IC50 values ranging from 17.83 μM to 19.73 μM were reported for related compounds .
- HCT-116 (colon cancer) : Similar compounds showed IC50 values between 45 nM and 97 nM .
These findings suggest that 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine may exhibit potent anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.
Mechanisms Inducing Apoptosis
Research indicates that compounds within this class can trigger apoptosis through various pathways:
- Caspase Activation : Increased expression of caspases (caspase 3/7) was noted in treated cancer cells, suggesting the activation of programmed cell death pathways .
- NF-κB Pathway Inhibition : Some studies have highlighted the suppression of NF-κB signaling as a potential mechanism for reducing tumor growth and promoting apoptosis in cancer cells .
Case Studies and Experimental Data
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on MCF-7 Cells :
- Objective : Evaluate cytotoxic effects.
- Method : MTT assay.
- Results : Significant reduction in cell viability at concentrations above 10 μM.
-
In Vivo Studies :
- Animal Models : Testing on mice implanted with tumor cells.
- Findings : Reduced tumor size and improved survival rates compared to control groups.
Comparative Analysis with Similar Compounds
To understand the unique properties of 3-(3,4-dichlorophenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine, it is essential to compare it with other similar compounds:
| Compound Name | IC50 (MCF-7) | Mechanism |
|---|---|---|
| 7-(3-chlorophenyl)-2-(3,4-dichlorophenyl) | 15 μM | CDK inhibition |
| 5-(substituted phenyl) derivatives | 20 μM | Apoptosis via caspase activation |
| Pyrazolo[4,3-e][1,2,4]triazine derivatives | 12 μM | NF-κB pathway inhibition |
Q & A
Q. Why might biological activity vary between batches despite identical synthesis protocols?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
